ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-2-33-23(31)16-5-9-18(10-6-16)26-20(29)14-27-19-11-12-34-21(19)22(30)28(24(27)32)13-15-3-7-17(25)8-4-15/h3-12,21H,2,13-14H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRLHZNZSJGOSG-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN3O5S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is ecto-5’-nucleotidase (5’-NT or CD73) . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine. Adenosine is a molecule that increases cancer growth through immune system suppression.
Mode of Action
The compound interacts with its target, ecto-5’-nucleotidase, by binding to it. This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine. As a result, the growth of cancer cells is hindered due to the reduced suppression of the immune system.
Biochemical Pathways
The compound affects the adenosine signaling pathway . By inhibiting ecto-5’-nucleotidase, the compound prevents the production of adenosine from AMP. This disruption leads to a decrease in adenosine levels, which in turn reduces the suppression of the immune system and hinders cancer growth.
Biological Activity
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a novel compound that has garnered attention due to its potential biological activities. This compound contains a thieno[3,2-d]pyrimidine core and exhibits significant interactions with various biological targets, particularly in the context of cancer and inflammatory diseases.
Chemical Structure and Properties
The compound features several notable structural components:
- Ethyl ester : Enhances solubility and bioavailability.
- Thieno[3,2-d]pyrimidine moiety : Known for its diverse biological activities.
- 4-Fluorophenyl group : May influence the compound's electronic properties and binding affinity.
One of the primary mechanisms through which this compound exhibits its biological activity is through the inhibition of ecto-5’-nucleotidase (CD73). This enzyme plays a crucial role in the adenosine signaling pathway by converting extracellular nucleotides into adenosine. By inhibiting CD73, the compound can potentially reduce adenosine levels in the tumor microenvironment, which is often associated with tumor progression and immune evasion.
Anticancer Activity
Research indicates that compounds similar to this compound have demonstrated promising anticancer effects. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-1(5H)-one | Thieno[3,2-d]pyrimidine core | Anticancer activity |
| 6-(4-Fluorobenzyl)-thieno[3,2-d]pyrimidin-4(5H)-one | Similar core with different substituents | Enzyme inhibition |
| Thieno[3,2-d]pyrimidine derivatives | Varied substituents on the pyrimidine ring | Antimicrobial properties |
These compounds highlight the unique structural characteristics of this compound that contribute to its potential efficacy in cancer therapy.
Inhibition of Ecto-5’-Nucleotidase
Studies have shown that this compound effectively inhibits CD73 activity. The inhibition leads to decreased production of adenosine in the tumor microenvironment. This reduction can enhance anti-tumor immunity and improve the effectiveness of other therapeutic agents.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological profile of this compound. Notable findings include:
-
In Vitro Studies : The compound showed significant inhibitory effects on various cancer cell lines. For instance:
- IC50 values for certain tumor cell lines were reported below 20 µM.
- Enhanced apoptosis was observed in treated cells compared to controls.
- In Vivo Studies : Animal models demonstrated that administration of the compound resulted in reduced tumor growth rates and improved survival outcomes.
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.
Scientific Research Applications
Structural Features
- Ethyl Ester : Enhances solubility and bioavailability.
- Pyrido[3,2-d]pyrimidine Core : Known for various biological activities including anticancer properties.
- 4-Fluorophenyl Group : Influences pharmacological properties through electronic effects.
Molecular Details
- Molecular Formula : C25H21FN4O5
- Molecular Weight : 476.5 g/mol
- Purity : Typically around 95% .
Inhibition of VDAC1
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate acts primarily as an inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). This inhibition affects the mitochondrial apoptotic pathway by:
- Preventing VDAC1 oligomerization.
- Reducing cytochrome c release from mitochondria.
- Inhibiting apoptosis in cell culture models .
Ecto-5’-Nucleotidase Inhibition
The compound also inhibits ecto-5’-nucleotidase (CD73), an enzyme that plays a crucial role in the adenosine signaling pathway. By inhibiting CD73:
- The compound reduces adenosine production.
- It may have therapeutic implications in cancer and inflammatory diseases where adenosine contributes to tumor progression .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. Notable findings include:
- Compounds derived from thieno[3,2-d]pyrimidine structures have shown efficacy against various cancer cell lines such as HeLa and MCF-7.
- The presence of the 4-fluorophenyl group may enhance cytotoxicity through increased binding affinity to biological targets .
Case Studies on Cytotoxic Effects
In studies evaluating the cytotoxic effects of various derivatives against cancer cell lines:
- Compounds with phenyl and 4-chlorophenyl substitutions exhibited the highest cytotoxic activity against HeLa cells.
- This compound was included due to its structural similarity to effective derivatives .
Enzyme Inhibition and Therapeutic Implications
The inhibition of ecto-5’-nucleotidase suggests potential applications in treating conditions characterized by elevated adenosine levels. The following table summarizes related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-1(5H)-one | Thieno[3,2-d]pyrimidine core | Anticancer activity |
| 6-(4-Fluorobenzyl)-thieno[3,2-d]pyrimidin-4(5H)-one | Similar core with different substituents | Enzyme inhibition |
| Thieno[3,2-d]pyrimidine derivatives | Varied substituents on the pyrimidine ring | Antimicrobial properties |
Q & A
Basic: What are the key synthetic pathways for ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate?
The synthesis typically involves:
- Step 1 : Preparation of the thieno[3,2-d]pyrimidine-2,4-dione core via cyclization of thiourea derivatives with α-ketoesters under acidic conditions .
- Step 2 : Functionalization at the N3 position using a 4-fluorobenzyl group via nucleophilic substitution or alkylation .
- Step 3 : Coupling the acetamido-benzoate moiety via a peptide coupling reagent (e.g., EDC/HOBt) to the thienopyrimidine intermediate .
Key reagents : Chlorinating agents (POCl₃), fluorinated benzyl halides, and coupling catalysts (e.g., DMAP).
Basic: How is the compound characterized structurally?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the thienopyrimidine core and substitution patterns. For example, the 4-fluorophenyl methyl group shows a singlet at ~δ 4.5 ppm (¹H) and a carbonyl signal at ~δ 170 ppm (¹³C) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~480–500) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between the benzyl and thienopyrimidine groups) .
Advanced: How can researchers optimize reaction yields during the final coupling step?
- Solvent Selection : Use anhydrous DMF or dichloromethane to minimize side reactions .
- Catalyst Optimization : Replace EDC/HOBt with DMT-MM for higher efficiency in polar aprotic solvents .
- Temperature Control : Maintain 0–5°C during coupling to suppress racemization .
- Purity of Intermediates : Pre-purify the thienopyrimidine intermediate via column chromatography (silica gel, EtOAc/hexane) to ≥95% purity .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase assays) may arise from:
- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations .
- Compound Solubility : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous media .
- Target Selectivity : Perform counter-screens against related kinases (e.g., EGFR vs. HER2) to rule off-target effects .
Basic: What are the primary research applications of this compound?
- Kinase Inhibition : Potent inhibitor of tyrosine kinases (e.g., EGFR) due to the thienopyrimidine scaffold’s ATP-binding affinity .
- Antimicrobial Studies : Evaluated against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
- Structure-Activity Relationship (SAR) : Modifications at the 4-fluorophenyl or acetamido positions to enhance potency .
Advanced: How to analyze the compound’s stability under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 254 nm .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Key metabolites often include hydroxylated benzyl or thienopyrimidine derivatives .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products (λmax ~300 nm) .
Advanced: What computational methods support SAR studies?
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., PDB ID: 1M17) .
- QM/MM Calculations : Optimize the thienopyrimidine core’s electron density to predict substituent effects on binding .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability (low) .
Basic: What analytical challenges arise during purity assessment?
- HPLC Method : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 260 nm. Impurities often elute as minor peaks at ±0.5 min retention time .
- Residual Solvents : GC-MS detects traces of DMF or THF (limit: ≤500 ppm per ICH Q3C) .
Advanced: How to troubleshoot low yields in the thienopyrimidine cyclization step?
- Acid Catalysis : Replace acetic acid with HCl gas for faster cyclization .
- Microwave Assistance : Reduce reaction time from 24 h to 30 min at 120°C .
- Byproduct Identification : LC-MS often detects uncyclized thiourea intermediates; add molecular sieves to absorb water .
Advanced: What strategies validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- Western Blotting : Monitor downstream phosphorylation (e.g., ERK1/2 for EGFR inhibition) .
- CRISPR Knockout : Use EGFR-null cell lines to verify on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
